2-(2,5-Dimethylphenyl)azetidine
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Overview
Description
2-(2,5-Dimethylphenyl)azetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure. This compound is a derivative of azetidine, where the azetidine ring is substituted with a 2,5-dimethylphenyl group. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability properties, making them valuable in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
. This reaction typically proceeds under photochemical conditions, where the imine and alkene components are exposed to ultraviolet light, resulting in the formation of the azetidine ring.
Industrial Production Methods
Industrial production of azetidines often involves the use of metal catalysts to facilitate the cycloaddition reactions. For example, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate (Cu(OTf)2) rapidly provides bis-functionalized azetidines . This method allows for the preparation of azetidines bearing various functional groups, including alkyl, allyl, vinyl, and benzyl groups.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethylphenyl)azetidine undergoes several types of chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form azetidinones.
Reduction: Reduction reactions can convert azetidines to their corresponding amines.
Substitution: Azetidines can undergo substitution reactions, where the hydrogen atoms on the ring are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. These reactions typically occur under mild to moderate conditions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include azetidinones, amines, and substituted azetidines, which can be further utilized in various chemical and pharmaceutical applications .
Scientific Research Applications
2-(2,5-Dimethylphenyl)azetidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethylphenyl)azetidine involves its interaction with molecular targets and pathways in biological systems. The compound’s unique ring strain and nitrogen atom make it reactive towards various biological molecules. For example, azetidines can inhibit enzymes by binding to their active sites, thereby modulating their activity. Additionally, the incorporation of azetidines into drug molecules can enhance their stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2,5-Dimethylphenyl)azetidine include:
Aziridines: Three-membered nitrogen-containing rings with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain and reactivity.
Azetidinones: Four-membered rings with a carbonyl group, known for their use in β-lactam antibiotics.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,5-dimethylphenyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and drug development .
Properties
Molecular Formula |
C11H15N |
---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
2-(2,5-dimethylphenyl)azetidine |
InChI |
InChI=1S/C11H15N/c1-8-3-4-9(2)10(7-8)11-5-6-12-11/h3-4,7,11-12H,5-6H2,1-2H3 |
InChI Key |
CZRYEUZVURNGSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2CCN2 |
Origin of Product |
United States |
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